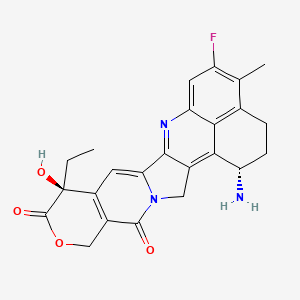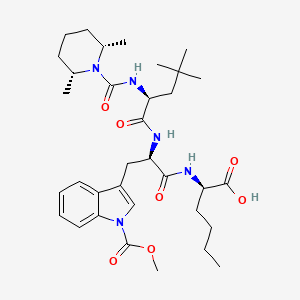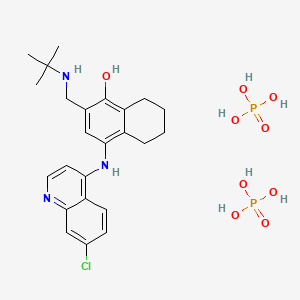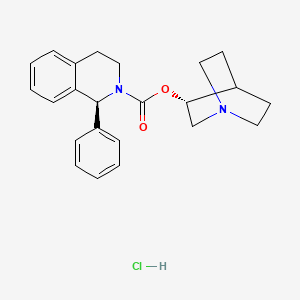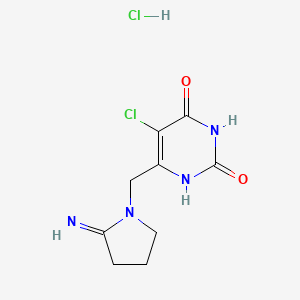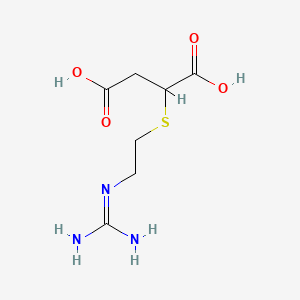
Gemsa
概要
説明
科学的研究の応用
Guanidinoethylmercaptosuccinic acid has a wide range of scientific research applications:
作用機序
グアニジノエチルメルカプトコハク酸は、エンケファリンコンバーターゼを阻害することで効果を発揮します。エンケファリンコンバーターゼは、エンケファリンやプロインスリンなどのプロペプチドの処理に関与する酵素です。 この化合物は、酵素の活性部位に結合し、ペプチド結合の切断を触媒することを防ぎます .
類似化合物の比較
類似化合物
グアニジン: これらの化合物は、類似のグアニジン官能基を共有し、さまざまな化学および生物学的アプリケーションで使用されます.
チア脂肪酸: グアニジノエチルメルカプトコハク酸はこのクラスの化合物に属し、脂肪酸鎖の特定の位置に硫黄原子を挿入することで特徴付けられます.
独自性
グアニジノエチルメルカプトコハク酸は、エンケファリンコンバーターゼに対する強力な阻害効果を持つため、酵素阻害研究や潜在的な治療用途における貴重なツールとなっています .
生化学分析
Biochemical Properties
Gemsa stain plays a crucial role in biochemical reactions by binding to specific cellular components. The stain contains methylene blue and azure, which are basic dyes that bind to acidic components such as the nucleus, producing a blue-purple color. Eosin, an acidic dye, binds to basic components like the cytoplasm and cytoplasmic granules, producing a red coloration . The interaction of this compound stain with these cellular components allows for the differentiation of various cell types and the identification of parasites.
Cellular Effects
This compound stain has significant effects on various types of cells and cellular processes. It is used to stain blood cells, allowing for the differentiation of erythrocytes, leukocytes, and platelets. The stain also highlights the presence of parasites within cells, aiding in the diagnosis of diseases such as malaria . By binding to the DNA and RNA within cells, this compound stain can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound stain involves its binding interactions with cellular components. Methylene blue and azure bind to the phosphate groups of DNA, where there are high amounts of adenine-thymine bonding, resulting in a blue-purple coloration . Eosin binds to the cytoplasmic components, producing a red coloration. These binding interactions allow for the visualization of cellular structures and the identification of parasites within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound stain can change over time. The stability and degradation of the stain can impact its effectiveness in staining cellular components. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with the stain maintaining its ability to differentiate cellular components and identify parasites over extended periods .
Dosage Effects in Animal Models
The effects of this compound stain can vary with different dosages in animal models. At optimal dosages, the stain effectively differentiates cellular components and identifies parasites. At high doses, toxic or adverse effects may be observed, including potential damage to cellular structures and interference with cellular function .
Metabolic Pathways
This compound stain is involved in various metabolic pathways within cells. The stain interacts with enzymes and cofactors that are involved in the metabolism of cellular components. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, this compound stain is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the stain within specific cellular compartments, allowing for the targeted staining of cellular components .
Subcellular Localization
This compound stain exhibits specific subcellular localization, targeting the nucleus and cytoplasm of cells. The stain’s activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization allows for the effective differentiation of cellular components and the identification of parasites .
準備方法
合成経路と反応条件
グアニジノエチルメルカプトコハク酸の合成は、通常、C-N結合の形成を伴います。 最近の合成方法の開発には、遷移金属触媒によるグアニジン合成、カルボジイミドを用いたアミンの触媒的グアニル化反応、タンデム触媒的グアニル化/環化反応などがあります .
工業生産方法
グアニジノエチルメルカプトコハク酸の工業生産方法は、広範に文書化されていません。 化合物の合成は、ラボ環境では、工業生産へのスケールアップのための基盤となります。
化学反応の分析
反応の種類
グアニジノエチルメルカプトコハク酸は、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、その特性を強化するために不可欠です .
一般的な試薬と条件
グアニジノエチルメルカプトコハク酸の反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 反応条件は、目的の生成物と実行される特定の反応によって異なります .
生成される主要な生成物
グアニジノエチルメルカプトコハク酸の反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 これらの生成物は、より複雑な分子の合成における中間体となることが多いです .
科学研究アプリケーション
グアニジノエチルメルカプトコハク酸は、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
特性
IUPAC Name |
2-[2-(diaminomethylideneamino)ethylsulfanyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4S/c8-7(9)10-1-2-15-4(6(13)14)3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCLXDFOQQABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(CC(=O)O)C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868439 | |
| Record name | Guanidinoethylmercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77482-44-1 | |
| Record name | Guanidinoethylmercaptosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077482441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidinoethylmercaptosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


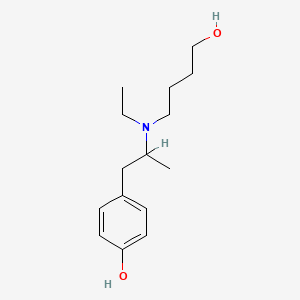
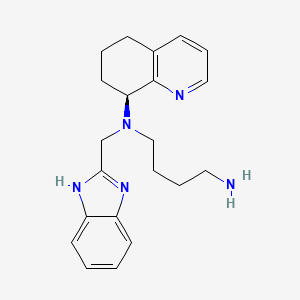
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B1662893.png)
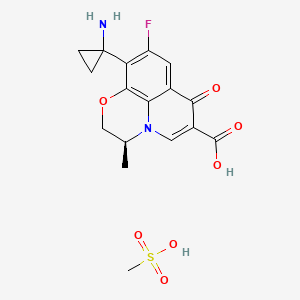


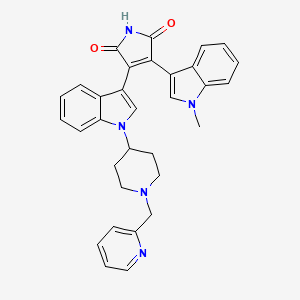
![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)
